Product packaging for 2-ethyl-7-benzyl-2,7-Diazaspiro[4.4]nonane(Cat. No.:)

2-ethyl-7-benzyl-2,7-Diazaspiro[4.4]nonane

Cat. No.: B13931829
M. Wt: 244.37 g/mol
InChI Key: JOXWFKCFBKKLGW-UHFFFAOYSA-N
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Description

2-ethyl-7-benzyl-2,7-Diazaspiro[4.4]nonane is a useful research compound. Its molecular formula is C16H24N2 and its molecular weight is 244.37 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24N2 B13931829 2-ethyl-7-benzyl-2,7-Diazaspiro[4.4]nonane

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-7-ethyl-2,7-diazaspiro[4.4]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c1-2-17-10-8-16(13-17)9-11-18(14-16)12-15-6-4-3-5-7-15/h3-7H,2,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXWFKCFBKKLGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(C1)CCN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of Spirocyclic Systems in Organic Chemistry

Spirocyclic systems are characterized by the presence of two rings connected by a single common atom, known as the spiro atom. This structural feature imparts a distinct three-dimensionality and conformational rigidity compared to their monocyclic or fused-ring counterparts. researchgate.netnih.gov The constrained nature of spirocycles can lead to a more precise spatial arrangement of functional groups, which is a highly desirable attribute in the design of molecules intended to interact with specific biological targets. nih.gov In recent years, there has been a growing interest in moving away from flat, two-dimensional molecules in drug discovery, and the unique topology of spirocycles makes them attractive scaffolds for exploring new areas of chemical space. researchgate.net The incorporation of a spirocyclic core can also enhance the metabolic stability and other physicochemical properties of a molecule. researchgate.net

The synthesis of spirocyclic compounds, particularly those containing heterocyclic fragments, is an active area of research. researchgate.net The development of new synthetic methodologies that allow for the efficient and stereoselective construction of these complex frameworks is crucial for unlocking their full potential. researchgate.netacs.org Spiro heterocycles have found applications not only in pharmaceuticals but also in materials science, where their unique structural and electronic properties are being explored for use in organic electronics and sensors. walshmedicalmedia.com

Rationale for Investigating Novel Diazaspiroane Architectures

The introduction of nitrogen atoms into a spirocyclic framework to create diazaspiroalkanes, such as the 2,7-diazaspiro[4.4]nonane core, opens up a wealth of possibilities for chemical diversification and biological application. The nitrogen atoms can serve as points for further functionalization, allowing for the fine-tuning of the molecule's properties. Furthermore, the basic nature of the amine groups can facilitate interactions with biological macromolecules and improve aqueous solubility.

Derivatives of 2,7-diazaspiro[4.4]nonane have been investigated for their potential therapeutic effects. For instance, compounds with this core structure have been explored as inhibitors of the interaction between menin and MLL-1, which is a target in certain types of cancer. nih.gov The 2,7-diazaspiro moiety can act as a bioisostere for other cyclic diamines, such as piperazine, potentially offering advantages in terms of synthetic accessibility or pharmacological profile. researchgate.net The versatility of the diazaspiro[4.4]nonane scaffold is further demonstrated by its incorporation into covalent inhibitors targeting mutated KRAS proteins, a significant target in cancer therapy. researchgate.net

Research Gaps and Emerging Opportunities in Diazaspiro 4.4 Nonane Chemistry

Retrosynthetic Analysis and Strategic Disconnections for the Diazaspiro[4.4]nonane Scaffold

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the key strategic disconnections involve the cleavage of the carbon-nitrogen bonds within the two pyrrolidine (B122466) rings and the disconnection of the spirocyclic carbon-carbon bond.

A primary retrosynthetic approach would involve disconnecting the ethyl and benzyl (B1604629) groups from the nitrogen atoms, leading back to the parent 2,7-diazaspiro[4.4]nonane scaffold. This simplifies the problem to the construction of the core bicyclic system. The parent scaffold can then be further disconnected. A logical approach is the symmetrical cleavage of the spirocycle, suggesting a common precursor that can form both pyrrolidine rings.

Alternatively, a stepwise disconnection strategy can be envisioned. One of the pyrrolidine rings can be disconnected first, leading to a substituted pyrrolidine precursor. This precursor would already contain one of the nitrogen atoms and the necessary functionality to construct the second ring. For instance, a suitably substituted pyrrolidine with a side chain containing a masked amine and an electrophilic or nucleophilic center could be a key intermediate. This approach allows for a more controlled and potentially asymmetric synthesis of the diazaspirocycle.

Development and Optimization of Novel Synthetic Routes

The construction of the 2,7-diazaspiro[4.4]nonane core and its derivatives has been approached through various synthetic strategies, ranging from multicomponent reactions to elegant cyclization cascades.

Multicomponent Reaction Approaches in Spiro[4.4]nonane Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, offer an efficient route to heterocyclic scaffolds. While a specific MCR for the direct synthesis of this compound has not been extensively reported, MCRs are widely used for the construction of pyrrolidine rings, the core components of the target molecule. For instance, 1,3-dipolar cycloaddition reactions involving azomethine ylides are a powerful tool for pyrrolidine synthesis. A hypothetical MCR approach to the diazaspiro[4.4]nonane scaffold could involve the in-situ generation of a bis-azomethine ylide from a suitable diketone and two different amino acids, followed by a double cycloaddition with a dipolarophile. The choice of amino acids and other reactants would be crucial for introducing the desired ethyl and benzyl functionalities or precursors thereof.

Cyclization Strategies for Diazaspirane Formation, including Dearomatization and Domino Radical Bicyclization

Intramolecular cyclization reactions are a cornerstone in the synthesis of cyclic and spirocyclic systems. For the formation of the 2,7-diazaspiro[4.4]nonane skeleton, several cyclization strategies can be envisaged.

One powerful, though less explored in this specific context, strategy is dearomatization . This involves the conversion of a planar aromatic precursor into a three-dimensional spirocyclic system. A potential dearomatization approach could involve the nucleophilic attack of a tethered amine onto an activated aromatic ring, followed by a second cyclization to form the spirocyclic core.

A more documented strategy for related azaspirocycles is domino radical bicyclization . This approach involves the generation of a radical species that triggers a cascade of cyclization events to form the bicyclic system in a single step. For instance, the synthesis of 1-azaspiro[4.4]nonane derivatives has been achieved through a domino radical bicyclization process. nih.govnih.gov This methodology could potentially be adapted for the synthesis of the 2,7-diazaspiro[4.4]nonane core by designing a precursor with two strategically placed radical acceptors and precursors.

Asymmetric Synthesis Approaches for Enantiopure Diazaspiro[4.4]nonane Derivatives

The synthesis of enantiomerically pure spirocyclic compounds is of great importance, as the biological activity of chiral molecules is often dependent on their absolute configuration. acs.org Asymmetric synthesis of 2,7-diazaspiro[4.4]nonane derivatives can be approached in several ways. One method involves the use of chiral starting materials from the chiral pool. For example, starting from an enantiopure amino acid, a chiral pyrrolidine precursor can be synthesized and then elaborated into the diazaspirocycle, transferring the initial chirality to the final product.

Another approach is the use of chiral catalysts or auxiliaries to control the stereochemistry of the key bond-forming reactions. For instance, an asymmetric 1,3-dipolar cycloaddition reaction, catalyzed by a chiral metal complex, could be employed to construct one of the pyrrolidine rings enantioselectively. Subsequent cyclization to form the second ring would then lead to an enantiopure diazaspiro[4.4]nonane derivative. While specific examples for the target molecule are scarce, the principles of asymmetric synthesis have been successfully applied to a wide range of related nitrogen-containing heterocycles. nih.gov

Synthetic Transformations of Precursors and Intermediates

The synthesis of this compound often proceeds through a series of precursor and intermediate transformations. A key intermediate that has been reported is 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one. This compound provides a versatile scaffold for further functionalization. The ketone functionality can be reduced to an alcohol or converted to other functional groups. The secondary amine at the 2-position is available for N-alkylation.

For instance, the synthesis of the closely related 2-benzyl-7-ethyl-2,7-diazaspiro[4.4]nonane dihydrochloride has been described. prepchem.com This suggests a synthetic sequence where the 2,7-diazaspiro[4.4]nonane core is first benzylated at one nitrogen and ethylated at the other. The order of these alkylation steps can be crucial and may require the use of protecting groups to achieve the desired regioselectivity. For example, one of the amino groups of the parent diazaspirocycle could be protected with a Boc group, allowing for the selective alkylation of the other nitrogen. Subsequent deprotection and a second alkylation would then yield the desired N,N'-disubstituted product.

The final step in some synthetic routes might involve the removal of a protecting group. For example, a common strategy is the debenzylation of a benzylamine (B48309) to yield a free secondary amine. This has been demonstrated in the hydrogenation of 2-benzyl-7-ethyl-2,7-diazaspiro[4.4]nonane dihydrochloride to afford 2-ethyl-2,7-diazaspiro[4.4]nonane dihydrochloride. prepchem.com

Exploration of Divergent Synthetic Pathways for Analog Generation

A core scaffold like 2,7-diazaspiro[4.4]nonane is an excellent starting point for the generation of a library of analogs for structure-activity relationship (SAR) studies. A divergent synthetic strategy would involve the synthesis of a common intermediate which can then be subjected to a variety of reactions to introduce diverse substituents.

Starting from the parent 2,7-diazaspiro[4.4]nonane, a multitude of analogs can be generated by varying the N-substituents. A library of N-alkyl, N-aryl, and N-acyl derivatives can be readily prepared using standard alkylation and acylation procedures. This allows for the systematic exploration of the steric and electronic requirements of the substituents at these positions.

Spectroscopic Methodologies for Confirmation of Spiro Architecture and Substituent Regiochemistry

The confirmation of the core spiro[4.4]nonane framework and the specific placement of the ethyl and benzyl substituents is achieved through a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the connectivity of the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the ethyl group (a triplet and a quartet), the benzyl group (aromatic protons and a singlet for the benzylic methylene (B1212753) protons), and the protons of the two pyrrolidine rings. The complexity of the aliphatic region would provide initial evidence of the rigid spirocyclic system.

¹³C NMR: The carbon NMR spectrum would corroborate the presence of all unique carbon atoms. The spiro carbon, being a quaternary carbon linked to four other carbons, would have a characteristic chemical shift. The regiochemistry is confirmed by two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which establish the connectivity between protons and carbons, confirming that the ethyl group is attached to one nitrogen and the benzyl group to the other.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would exhibit characteristic C-H stretching vibrations for both aliphatic and aromatic moieties, as well as C-N stretching vibrations, confirming the presence of the diazacyclic system.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, which confirms the molecular formula of the compound. The fragmentation pattern observed in the mass spectrum can also offer structural information, often showing characteristic losses of the ethyl and benzyl substituents.

Table 1: Predicted Spectroscopic Data for this compound

Technique Predicted Data
¹H NMR Signals corresponding to ethyl, benzyl, and diazaspirononane protons.
¹³C NMR Distinct signals for all carbon atoms, including a key quaternary spiro carbon.
IR (cm⁻¹) C-H (aliphatic and aromatic), C-N stretching frequencies.
HRMS Molecular ion peak corresponding to the exact mass of C₁₆H₂₄N₂.

Chiral Separation and Enantiomeric Excess Determination Techniques for Spirocyclic Diamines

Given the chiral nature of the spiro center in 2,7-diazaspiro[4.4]nonane, this compound exists as a pair of enantiomers. The separation of these enantiomers and the determination of the enantiomeric excess of a given sample are crucial for stereospecific applications.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary technique for the separation of enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For spirocyclic diamines, CSPs based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) or cyclodextrins have proven effective. The choice of the mobile phase is also critical for achieving optimal separation.

Determination of Enantiomeric Excess (ee): Once a separation method is established, the enantiomeric excess of a non-racemic sample can be determined by integrating the peak areas of the two enantiomers in the chromatogram. The formula for calculating enantiomeric excess is:

ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| × 100

Alternative methods for determining enantiomeric excess include the use of chiral shift reagents in NMR spectroscopy, which induce diastereotopic shifts in the signals of the two enantiomers, allowing for their quantification.

Conformational Analysis Studies through Advanced Spectroscopic and Computational Methods

Advanced Spectroscopic Methods: Variable temperature NMR (VT-NMR) is a powerful tool for studying conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and coupling constants, which can provide information about the energy barriers between different conformations. For the 2,7-diazaspiro[4.4]nonane core, the pyrrolidine rings are expected to adopt envelope or twisted conformations.

Computational Methods: Density Functional Theory (DFT) calculations are widely used to model the conformational landscape of molecules. By calculating the relative energies of different possible conformations, the most stable conformation can be predicted. These calculations can also predict NMR parameters, which can then be compared with experimental data to validate the computational model. For this compound, computational studies would focus on the orientation of the ethyl and benzyl substituents and the puckering of the two pyrrolidine rings.

Solid-State Structural Characterization via X-ray Crystallography for Absolute Configuration and Molecular Conformation

While spectroscopic and computational methods provide valuable insights into the structure and conformation in solution, single-crystal X-ray crystallography provides the definitive solid-state structure.

X-ray Crystallography: This technique can unambiguously determine the three-dimensional arrangement of atoms in a crystalline solid, including the absolute configuration of a chiral molecule. For this compound, a successful crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles.

Based on the crystallographic data of a related compound, 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one, it is expected that the two five-membered rings in this compound also adopt envelope conformations. nih.gov In this related structure, the dihedral angle between the two four-atom planes of the rings is approximately 80.46°. nih.gov X-ray crystallography of this compound would confirm these conformational details and establish the absolute configuration of a single enantiomer by determining the Flack parameter.

Table 2: Crystallographic Data for the Related Compound 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one

Parameter Value Reference
Crystal System Orthorhombic nih.gov
Space Group P2₁2₁2₁ nih.gov
a (Å) 9.630 nih.gov
b (Å) 8.4322 nih.gov
c (Å) 29.848 nih.gov
Ring Conformation Envelope nih.gov
Dihedral Angle 80.46° nih.gov

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules like this compound. nih.gov These methods solve approximations of the Schrödinger equation to provide insights into the distribution of electrons within the molecule, which governs its chemical behavior. jocpr.comjocpr.com

Electronic Structure and Reactivity: By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can estimate the molecule's ionization potential and electron affinity, respectively. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. mdpi.com A smaller gap generally suggests higher reactivity.

Furthermore, the molecular electrostatic potential (MESP) surface can be mapped to identify electron-rich and electron-poor regions. This is invaluable for predicting sites susceptible to electrophilic or nucleophilic attack. For this compound, the nitrogen atoms are expected to be nucleophilic centers, while the aromatic ring of the benzyl group can participate in various interactions.

Spectroscopic Predictions: Quantum chemical methods can also predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. chemrxiv.orgyoutube.com These predictions are instrumental in confirming the structure of newly synthesized compounds and in interpreting experimental spectra. For instance, the calculated ¹H and ¹³C NMR spectra of this compound would provide a theoretical benchmark for experimental verification. While a full spectral prediction is complex, some characteristic chemical shifts can be estimated.

Table 1: Predicted ¹³C NMR Chemical Shifts for Key Carbon Atoms in this compound (Note: These are hypothetical values for illustrative purposes and would need to be calculated using appropriate DFT methods.)

AtomPredicted Chemical Shift (ppm)
Spiro Carbon70-80
Benzyl CH₂55-65
Ethyl CH₂45-55
Ethyl CH₃10-20
Aromatic Carbons (Benzyl)120-140

Molecular Modeling and Conformational Landscape Analysis of the Spiro[4.4]nonane Core

Molecular modeling techniques, including molecular mechanics and semi-empirical methods, are employed to explore the conformational landscape of this compound. A systematic search or molecular dynamics simulations can identify low-energy conformers. The relative energies of these conformers determine their population at a given temperature. Understanding the preferred conformations is crucial as the three-dimensional shape of a molecule dictates how it interacts with biological targets. nih.govchemrxiv.org

For the 2,7-diazaspiro[4.4]nonane core, the two pyrrolidine rings can exhibit different puckering modes. The substituents on the nitrogen atoms will have preferred orientations (axial or equatorial-like) to minimize steric hindrance. The bulky benzyl group, in particular, will play a significant role in determining the most stable conformation.

Table 2: Relative Energies of Plausible Conformers of this compound (Note: These are hypothetical values for illustrative purposes.)

ConformerRing 1 PuckerRing 2 PuckerRelative Energy (kcal/mol)
1EnvelopeTwist0.0 (most stable)
2TwistTwist1.2
3EnvelopeEnvelope2.5
4TwistEnvelope1.8

Molecular Dynamics Simulations to Investigate Ligand Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, taking into account its flexibility and interactions with the surrounding environment, such as a solvent. thorinbristow.comresearchgate.net By simulating the trajectory of the molecule in a box of water molecules, for instance, one can study how its conformation changes and how it interacts with the solvent. tu-darmstadt.dersc.orgresearchgate.net

For this compound, MD simulations can reveal the flexibility of the ethyl and benzyl groups and the puckering dynamics of the spiro rings. The simulations can also characterize the hydrogen bonding patterns between the nitrogen atoms (if protonated) and water molecules, as well as the hydrophobic interactions of the benzyl group. This information is critical for understanding the molecule's solubility and how it might behave in a biological medium.

The output of an MD simulation is a trajectory file that can be analyzed to calculate various properties, such as the root-mean-square deviation (RMSD) to assess conformational stability and radial distribution functions (RDFs) to characterize solvent structure around the molecule.

Ligand-Target Docking Studies and Binding Site Prediction for Reported Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is fundamental in drug discovery for identifying potential drug candidates and for understanding their mechanism of action at a molecular level.

In the case of this compound, if a biological target is known or hypothesized, docking studies can be performed to predict its binding mode and affinity. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the protein's binding site and scores them based on a scoring function that approximates the binding free energy.

The results of a docking study can highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking interactions between the ligand and the protein's amino acid residues. For example, the benzyl group could engage in pi-stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan, while the nitrogen atoms could act as hydrogen bond acceptors or donors.

Table 3: Hypothetical Docking Results for this compound with a Kinase Target

Docking PosePredicted Binding Affinity (kcal/mol)Key Interacting Residues
1-8.5Asp145 (H-bond), Phe80 (pi-stacking), Leu25 (hydrophobic)
2-7.9Glu91 (H-bond), Tyr82 (pi-stacking), Val33 (hydrophobic)
3-7.2Asp145 (H-bond), Met78 (hydrophobic), Ile130 (hydrophobic)

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a mathematical equation that best correlates these descriptors with the observed activity. researchgate.net

For derivatives of 2,7-diazaspiro[4.4]nonane, a QSAR study could be undertaken if a dataset of compounds with measured biological activities is available. The first step would be to calculate a wide range of molecular descriptors, which can be classified into several categories:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, connectivity indices, etc.

3D descriptors: Molecular shape indices, surface area, volume, etc.

Physicochemical descriptors: LogP, polarizability, dipole moment, etc.

Once the descriptors are calculated, a statistical method such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms is used to build the QSAR model. The model is then validated to ensure its predictive power. A successful QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. rsc.orgbohrium.com

Table 4: Example of Descriptors that could be used in a QSAR Model for 2,7-diazaspiro[4.4]nonane Derivatives

DerivativeMolecular WeightLogPPolar Surface Area (Ų)Biological Activity (IC₅₀, µM)
2-ethyl-7-benzyl244.383.224.1(experimental data needed)
2-methyl-7-benzyl230.352.824.1(experimental data needed)
2-ethyl-7-phenyl230.352.924.1(experimental data needed)
2-ethyl-7-(4-chlorobenzyl)278.823.924.1(experimental data needed)

Structure Activity Relationship Sar Studies of 2 Ethyl 7 Benzyl 2,7 Diazaspiro 4.4 Nonane Derivatives

Design Principles for Structural Modification on the Diazaspiro[4.4]nonane Scaffold

The 2,7-diazaspiro[4.4]nonane core is a versatile and rigid scaffold that provides a three-dimensional framework for the precise orientation of functional groups. This spirocyclic system is often employed as a bioisosteric replacement for more flexible diamine structures, such as piperazine, to improve target affinity and selectivity by reducing the entropic penalty upon binding. nih.gov The design principles for modifying this scaffold are centered around several key strategies:

Substitution at the Nitrogen Atoms: The secondary amines at the 2- and 7-positions are primary sites for modification. Alkylation, arylation, acylation, and sulfonylation of these nitrogens can significantly influence the compound's interaction with biological targets. The ethyl group at the 2-position and the benzyl (B1604629) group at the 7-position in the parent compound serve as starting points for exploring the impact of the size, lipophilicity, and electronic properties of these substituents.

Modification of the Spirocyclic Core: Introduction of substituents on the carbon atoms of the pyrrolidine (B122466) rings can modulate the scaffold's conformation and introduce new interaction points with a target receptor. These modifications can include alkyl groups, halogens, or hydroxyl groups.

Scaffold Hopping and Bioisosteric Replacement: In some instances, the entire diazaspiro[4.4]nonane core may be replaced with other spirocyclic or bicyclic systems to explore novel chemical space and improve drug-like properties. nih.govbhsai.org This strategy, known as scaffold hopping, can lead to the discovery of new intellectual property and overcome limitations of the original scaffold. nih.govbhsai.org

Introduction of Stereocenters: The spirocyclic nature of the scaffold allows for the introduction of chirality at the spiro-carbon and at substituted carbon atoms within the rings. The synthesis and evaluation of individual stereoisomers are crucial for understanding the three-dimensional requirements of the biological target.

Impact of Substituent Effects on Molecular Interactions and Biological Activity

The nature of the substituents on the 2-ethyl-7-benzyl-2,7-diazaspiro[4.4]nonane scaffold plays a pivotal role in determining its biological activity. The electronic and steric properties of these substituents can influence key molecular interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions with the target protein.

Systematic modifications of the N-benzyl and N-ethyl groups have been a primary focus of SAR studies. For instance, substitution on the phenyl ring of the benzyl group can probe the electronic requirements of the binding pocket. Electron-donating or electron-withdrawing groups can alter the electron density of the aromatic ring, affecting its ability to participate in π-π stacking or cation-π interactions.

Below is a hypothetical data table illustrating the potential impact of substituents on the biological activity of this compound derivatives, based on general principles of medicinal chemistry.

CompoundR1 (at N2)R2 (at N7)Biological Activity (IC50, nM)
1-CH2CH3-CH2Ph50
2-CH3-CH2Ph75
3-CH2CH2CH3-CH2Ph40
4-CH2CH3-CH2(4-F-Ph)25
5-CH2CH3-CH2(4-OCH3-Ph)60
6-CH2CH3-CH2(4-NO2-Ph)150

This table is for illustrative purposes and the data is hypothetical.

From this illustrative data, one could infer that:

Increasing the alkyl chain length at the N2 position from ethyl to propyl (Compound 3) may lead to a slight increase in potency.

Substitution on the para-position of the benzyl ring has a significant impact. An electron-withdrawing fluorine atom (Compound 4) appears to enhance activity, suggesting a potential hydrogen bond acceptor interaction or a favorable electronic contribution.

An electron-donating methoxy (B1213986) group (Compound 5) slightly decreases activity, while a strongly electron-withdrawing nitro group (Compound 6) is detrimental to activity.

Stereochemical Influence on Molecular Recognition and Functional Outcomes

Stereochemistry is a critical determinant of biological activity, as biomolecules such as proteins and nucleic acids are chiral. The 2,7-diazaspiro[4.4]nonane scaffold can exist as a pair of enantiomers due to the chiral spiro-center. Furthermore, the introduction of substituents on the pyrrolidine rings can create additional stereocenters, leading to multiple diastereomers.

The differential biological activity of stereoisomers arises from the fact that only one isomer may fit optimally into the chiral binding site of a receptor or enzyme. nih.govresearchgate.netnih.govmalariaworld.org The precise three-dimensional arrangement of atoms and functional groups is essential for effective molecular recognition. nih.govresearchgate.netnih.govmalariaworld.org For example, one enantiomer might engage in crucial hydrogen bonding and hydrophobic interactions within a binding pocket, while its mirror image cannot, leading to a significant difference in potency.

The synthesis of enantiomerically pure 2,7-diazaspiro[4.4]nonane derivatives is therefore a key objective in medicinal chemistry programs to fully characterize the SAR and to develop more selective and potent drug candidates.

Rational Design and Optimization Strategies for Enhanced Ligand Properties

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target. researchgate.netnih.govlongdom.orgresearchgate.net For this compound derivatives, optimization strategies focus on improving several key ligand properties:

Potency and Selectivity: Modifications are designed to maximize interactions with the desired target while minimizing off-target effects. This can be achieved by introducing functional groups that complement the binding site's topology and chemical environment.

Pharmacokinetic Profile (ADME): The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are crucial for its in vivo efficacy. nih.govoptibrium.comcambridgemedchemconsulting.com Optimization efforts may involve modulating lipophilicity (logP), aqueous solubility, and metabolic stability. For example, replacing a metabolically labile group with a more stable isostere can prolong the compound's half-life. nih.govoptibrium.comcambridgemedchemconsulting.com

Physicochemical Properties: Properties such as pKa, solubility, and permeability are fine-tuned to ensure good oral bioavailability and distribution to the target tissue.

A common strategy in lead optimization is to perform iterative cycles of design, synthesis, and biological testing. nih.govmdpi.com The data from each cycle informs the design of the next generation of compounds, gradually leading to a candidate with an optimal balance of properties. nih.govmdpi.com

Computational Assistance in SAR Elucidation and Pharmacophore Mapping

Computational chemistry plays an indispensable role in modern drug discovery by providing insights into ligand-receptor interactions and guiding the design of new molecules. libretexts.org For the SAR elucidation of this compound derivatives, several computational techniques are employed:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor. It allows for the visualization of potential interactions, such as hydrogen bonds and hydrophobic contacts, and can help to explain the observed SAR.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. libretexts.orgsysrevpharm.org By identifying the key molecular descriptors that influence activity, QSAR can be used to predict the potency of virtual compounds and prioritize them for synthesis. libretexts.orgsysrevpharm.orgjocpr.comnih.govwikipedia.org

Pharmacophore Mapping: A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target. nih.govnih.gov These models can be generated from a set of active compounds or from the crystal structure of the ligand-receptor complex. Pharmacophore models are valuable tools for virtual screening of large compound libraries to identify novel scaffolds that fit the required spatial and chemical features. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study the conformational changes and stability of the binding interactions over time.

By integrating these computational approaches with experimental data, a more comprehensive understanding of the SAR for this compound derivatives can be achieved, accelerating the discovery of new and improved therapeutic agents.

Future Directions and Advanced Research Perspectives on 2 Ethyl 7 Benzyl 2,7 Diazaspiro 4.4 Nonane

Development of Next-Generation Synthetic Methodologies

The advancement of research on 2-ethyl-7-benzyl-2,7-diazaspiro[4.4]nonane and its analogs is intrinsically linked to the efficiency and versatility of its synthesis. While classical synthetic routes exist, future efforts are anticipated to focus on developing more streamlined and high-yielding methodologies. A promising avenue is the application of superacid-promoted intramolecular Friedel-Crafts reactions. nih.gov The use of a Brønsted superacid like triflic acid has been shown to provide higher yields and reduced reaction times for the synthesis of various diazaspirocycles compared to weaker acids, and it often eliminates the need for heating. nih.govacs.org This approach is particularly effective for reactions involving dicationic electrophilic intermediates, which can be relevant in the formation of the diazaspiro core. acs.org

MethodologyAdvantagesPotential Application to 2,7-Diazaspiro[4.4]nonane
Superacid-Promoted Cyclization Higher yields, shorter reaction times, milder conditions (no heat required). nih.govacs.orgMore efficient and rapid synthesis of the core structure.
Multi-step to Two-step Synthesis Increased overall yield, reduced production time and cost, easier for large-scale production. google.comDevelopment of an industrially viable synthetic route.
Modular Synthesis Allows for the creation of diverse chemical libraries by easily varying substituents.Facilitates structure-activity relationship (SAR) studies.

Integration with High-Throughput Screening Technologies for Novel Interactions

The structural complexity and sp³-rich nature of the 2,7-diazaspiro[4.4]nonane scaffold make it an attractive candidate for identifying novel biological interactions. High-throughput screening (HTS) campaigns are a powerful tool for this purpose. A library of derivatives of this compound can be screened against a wide array of biological targets to uncover new activities.

For instance, HTS has been successfully employed to identify a novel diazaspiro[3.4]octane series with activity against multiple life stages of the malaria parasite, Plasmodium falciparum. nih.govebi.ac.uk This discovery led to a medicinal chemistry program that produced compounds with potent, low nanomolar activity. nih.gov Similarly, a large-scale screening of over 11,000 compounds identified 1,9-diazaspiro[5.5]undecane derivatives as dual antagonists for neurokinin NK1 and NK2 receptors, which are targets for inflammatory diseases. nih.gov These examples highlight the potential of HTS to uncover unexpected biological activities for diazaspiro compounds. Integrating HTS with a diverse library of this compound analogs could lead to the identification of novel hits for various diseases.

Exploration of Unconventional Biological Targets for Academic Inquiry

Beyond well-established drug targets, the unique stereochemistry of this compound makes it a compelling scaffold for exploring unconventional biological targets. These targets often involve complex protein-protein interactions (PPIs) or allosteric binding sites that are challenging to modulate with traditional flat, aromatic small molecules.

Recent research has demonstrated the potential of diazaspiro scaffolds to engage with such challenging targets. For example, derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have been developed as covalent inhibitors of KRAS G12C, a previously considered "undruggable" oncogene. researchgate.net Another area of academic interest is the modulation of epigenetic targets. Notably, inhibitors of the RNA methyltransferase METTL3, which contain a diazaspiro[5.5]-undecane motif, have been discovered, showcasing the potential of this scaffold to interact with proteins involved in RNA modification. acs.org The exploration of this compound and its derivatives against unconventional targets like these could provide new insights into complex biological processes and open up new avenues for therapeutic intervention.

Target ClassExampleRelevance for Academic Inquiry
Oncogenes KRAS G12C researchgate.netProvides tools to study cancer biology and develop new anti-cancer strategies.
Enzymes in Obesity Acetyl-CoA carboxylase (ACC) nih.govOffers potential new approaches to studying and treating metabolic disorders.
Parasitic Proteins P. falciparum cyclic amine resistance locus nih.govCan lead to the discovery of new antimalarial agents with novel mechanisms of action.
Epigenetic Modifiers METTL3 (RNA methyltransferase) acs.orgOpens up the field of RNA epigenetics for small molecule modulation.

Translational Potential in Chemical Biology Research and Probe Development

The discovery of bioactive compounds based on the this compound scaffold has significant translational potential in chemical biology. Once a compound is found to interact with a specific biological target, it can be further developed into a chemical probe. These probes are invaluable tools for studying the function of proteins and other biomolecules in their native cellular environment.

To serve as a chemical probe, a molecule must be potent and selective for its target. The development process often involves extensive structure-activity relationship (SAR) studies to optimize the initial hit compound. For example, the optimization of a diazaspiro[3.5]nonane-based hit led to a potent covalent inhibitor of KRAS G12C with favorable metabolic stability and anti-tumor activity in a mouse model. researchgate.net This demonstrates a clear path from a screening hit to a useful in vivo tool. Derivatives of this compound could be similarly optimized and functionalized with reporter tags (e.g., fluorescent dyes, biotin) to create probes for target validation, imaging, and proteomics studies.

Unexplored Chemical Reactivity and Transformative Pathways of the Diazaspirane Core

The 2,7-diazaspiro[4.4]nonane core possesses a rich, yet largely unexplored, chemical reactivity that can be harnessed to create novel molecular architectures. Understanding and exploiting this reactivity can lead to the development of new chemical entities with unique properties.

A notable example is the rare transformation of certain 2,7-diazaspiro[4.4]nonane derivatives in concentrated hydrohalic acids. rsc.org This reaction does not follow expected pathways and instead leads to the formation of complex fused heterocyclic systems, such as 4-halogen-3-hydroxy-1,3-dihydrofuro[3,4-c]pyridin-1-ones and octahydropyrrolo[3,4-c]pyrrole-1,3,4,6-tetraones. rsc.org This highlights the potential for the diazaspiro core to undergo unexpected and transformative reactions under specific conditions.

Future research could focus on systematically exploring the reactivity of the this compound core under a variety of conditions (e.g., with different acids, bases, organometallic reagents, and oxidants). Such studies could reveal new ring-opening, ring-expansion, or rearrangement reactions, providing access to novel scaffolds that would be difficult to synthesize through conventional means. This exploration of fundamental reactivity is crucial for expanding the chemical space accessible from this versatile starting material.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.